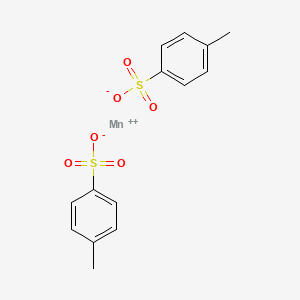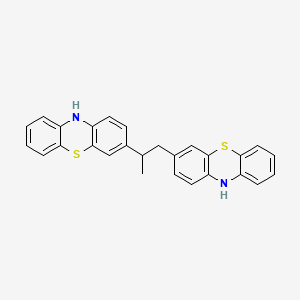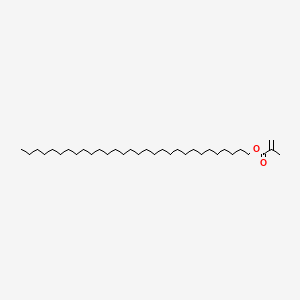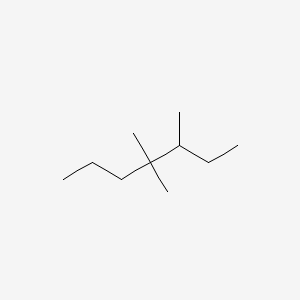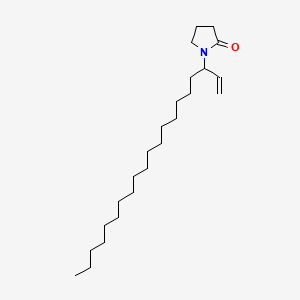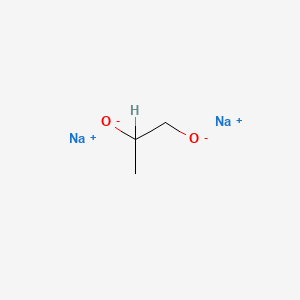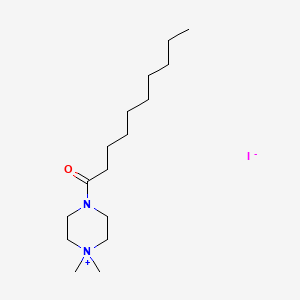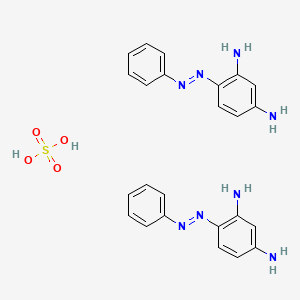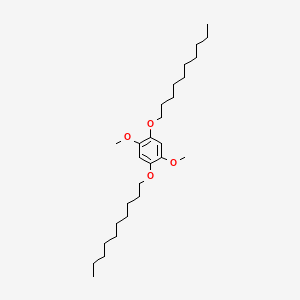
Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy-: is an organic compound with the molecular formula C26H46O4 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by decyloxy groups, and the hydrogen atoms at positions 2 and 5 are replaced by methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- typically involves the reaction of hydroquinone with 1-bromodecane in the presence of a base, such as potassium carbonate, to form 1,4-bis(decyloxy)benzene. This intermediate is then further reacted with methoxy groups under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding hydroquinones.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the methoxy and decyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles in the presence of catalysts
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used as a surfactant and emulsifier in various manufacturing processes, such as polymerization and oil recovery.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, leading to changes in cellular functions. Its methoxy and decyloxy groups play a crucial role in its binding affinity and specificity towards these targets. Further research is needed to fully elucidate the detailed pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(decyloxy)benzene
- 1,4-Didecyloxybenzene
- 1,4-Bis(decyloxy)-2,5-dimethoxybenzene
Comparison: Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- is unique due to the presence of both decyloxy and methoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
116311-64-9 |
|---|---|
Molekularformel |
C28H50O4 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
1,4-didecoxy-2,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O4/c1-5-7-9-11-13-15-17-19-21-31-27-23-26(30-4)28(24-25(27)29-3)32-22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
PEQDMANJHPVKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1OC)OCCCCCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


